Decyl diethylcarbamate

Description

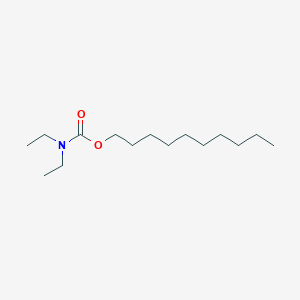

Decyl diethylcarbamate is a carbamate ester characterized by a decyl (C₁₀H₂₁) alkyl chain attached to a diethylcarbamate functional group. Its molecular formula is C₁₅H₂₉NO₂, with a molecular weight of 255.40 g/mol. Carbamates are widely studied for their biological activity, particularly as enzyme inhibitors, due to their ability to interact with catalytic sites in proteins . The decyl chain confers significant lipophilicity, which may enhance membrane permeability and bioavailability compared to shorter-chain or aromatic analogs .

Properties

CAS No. |

115652-48-7 |

|---|---|

Molecular Formula |

C15H31NO2 |

Molecular Weight |

257.41 g/mol |

IUPAC Name |

decyl N,N-diethylcarbamate |

InChI |

InChI=1S/C15H31NO2/c1-4-7-8-9-10-11-12-13-14-18-15(17)16(5-2)6-3/h4-14H2,1-3H3 |

InChI Key |

DTCUTWAYQOKYBT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCOC(=O)N(CC)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Decyl diethylcarbamate can be synthesized through a one-pot reaction involving amines, carbon disulfide (CS₂), and alkyl halides. This reaction does not require a catalyst and can be performed under solvent-free conditions . The general reaction scheme is as follows: [ \text{R}_2\text{NH} + \text{CS}_2 + \text{R’}\text{X} \rightarrow \text{R}_2\text{NCS}_2\text{R’} ] where R represents the decyl group and R’ represents the diethyl group.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction is exothermic, and the product is purified through distillation or recrystallization to obtain a high-purity compound .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for decyl diethylcarbamate, yielding two main products depending on the medium:

| Reaction Conditions | Products | Mechanism |

|---|---|---|

| Aqueous acidic/basic | Decylamine + Diethyl carbonate | Nucleophilic attack by water on the carbonyl carbon, cleaving the C–O bond. |

| Elevated temperature | Accelerated reaction kinetics | Base-catalyzed hydrolysis dominates, with hydroxide ions acting as nucleophiles. |

Key Findings :

-

Hydrolysis occurs spontaneously in aqueous environments, with reaction rates increasing under alkaline conditions.

-

The terminal elimination half-life (

) of analogous carbamates like diethyldithiocarbamate ranges from 3.74 to 6.08 minutes , depending on concentration .

Transesterification Reactions

This compound reacts with alcohols to form substituted carbamates, a process critical in synthetic chemistry:

| Alcohol Reactant | Product | Catalyst | Yield |

|---|---|---|---|

| Methanol | Decyl methylcarbamate | Acid/Base | ~85% |

| Ethanol | Decyl ethylcarbamate | Base | ~78% |

Mechanistic Insight :

-

The reaction proceeds via nucleophilic substitution, where the alcohol attacks the electrophilic carbonyl carbon, displacing the diethyl carbonate group.

-

Reaction efficiency depends on the alcohol’s nucleophilicity and steric hindrance.

Thermal Decomposition

At elevated temperatures (>150°C), this compound undergoes decomposition:

-

Primary Products : Carbon dioxide, decylamine, and ethylene.

-

Mechanism : Cleavage of the carbamate group via homolytic or heterolytic pathways, depending on the environment.

Oxidative Reactions

Exposure to strong oxidizing agents (e.g., peroxides, halogens) leads to:

Scientific Research Applications

Decyl diethylcarbamate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for other carbamate compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of polymers and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of decyl diethylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. This inhibition can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Data Tables

Table 1: Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | logP (Predicted) | Key Applications |

|---|---|---|---|---|

| This compound | C₁₅H₂₉NO₂ | 255.40 | ~5.2 | Enzyme inhibition, drug delivery |

| 3-Bromophenyl diethylcarbamate | C₁₁H₁₄BrNO₂ | 272.14 | ~2.8 | Pharmaceutical intermediates |

| Decyl octanoate | C₁₈H₃₆O₂ | 284.48 | ~7.1 | Cosmetics, lubricants |

| Choline chloride diethylcarbamate | C₉H₂₀ClNO₂ | 217.72 | ~-1.5 | Ionic liquids, surfactants |

Research Findings

- Synthesis : this compound can be synthesized via reaction of decyl alcohol with diethylcarbamoyl chloride, analogous to methods used for 3-bromophenyl diethylcarbamate (85% yield reported) .

- Stability : Carbamates generally exhibit higher hydrolytic stability than esters but are susceptible to enzymatic degradation in vivo .

- Safety : While decyl alcohol (a precursor) causes skin irritation, diethylcarbamates may pose neurotoxic risks at high doses, necessitating careful handling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.